L-Valyl-L-prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine
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Overview
Description
L-Valyl-L-prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine is a hexapeptide composed of six amino acids: valine, proline, histidine, serine, cysteine, and asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this hexapeptide may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and purity, often involving automated peptide synthesizers and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can participate in substitution reactions, particularly at the histidine and serine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
L-Valyl-L-prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Valyl-L-prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, enzyme activity, and protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
- Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
Uniqueness
L-Valyl-L-prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This property can be exploited in designing peptides with specific structural and functional characteristics.
Properties
CAS No. |
915774-92-4 |
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Molecular Formula |
C26H41N9O9S |
Molecular Weight |
655.7 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H41N9O9S/c1-12(2)20(28)25(42)35-5-3-4-18(35)24(41)31-14(6-13-8-29-11-30-13)21(38)33-16(9-36)22(39)34-17(10-45)23(40)32-15(26(43)44)7-19(27)37/h8,11-12,14-18,20,36,45H,3-7,9-10,28H2,1-2H3,(H2,27,37)(H,29,30)(H,31,41)(H,32,40)(H,33,38)(H,34,39)(H,43,44)/t14-,15-,16-,17-,18-,20-/m0/s1 |
InChI Key |
SEEMYEYCVAYJIU-CPVUPJMFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)N |
Origin of Product |
United States |
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